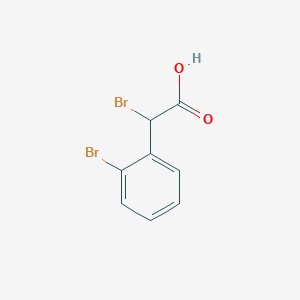

2-Bromo-2-(2-bromophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRTBNBJISKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromo-2-(2-bromophenyl)acetic acid" synthesis from 2-phenylacetic acid

This guide details the precision synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid (also known as

This synthesis presents a classic regioselectivity paradox:

-

Electrophilic Aromatic Substitution (SEAr) on phenylacetic acid typically favors the para position due to steric hindrance, making the ortho-bromo intermediate difficult to access via classical means.

-

Alpha-bromination is straightforward but introduces a deactivating, meta-directing group (

), rendering subsequent ortho-ring bromination nearly impossible.

Therefore, this guide prioritizes a sequential functionalization strategy utilizing Palladium(II)-catalyzed C–H activation for the difficult ortho-bromination, followed by a classical Hell-Volhard-Zelinsky (HVZ) reaction for

PART 1: STRATEGIC ROUTE ANALYSIS

The Regioselectivity Challenge

Standard bromination (e.g.,

The Solution: Chelation-Assisted C–H Activation

To achieve high ortho-selectivity (>90%), we employ a Pd(II) catalyst. The carboxylic acid moiety (or a transient directing group) coordinates to the Palladium center, directing the halogenation exclusively to the ortho position via a cyclopalladated intermediate.

Synthesis Pathway[1][2][3][4]

-

Step 1 (Ring Functionalization): Pd-catalyzed ortho-bromination using N-Bromosuccinimide (NBS).

-

Step 2 (Chain Functionalization):

-Bromination using

Figure 1: Strategic synthesis pathway transitioning from C-H activation to classical alpha-functionalization.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Phase 1: Ortho-Selective Bromination

Objective: Synthesize (2-bromophenyl)acetic acid with high regiocontrol.

Mechanism & Rationale

We utilize a Pd(II)/Pd(IV) catalytic cycle. The carboxyl group acts as a weak directing group (DG). To enhance selectivity, a ligand such as a protected amino acid (e.g., Boc-L-Valine) or a specific pyridine ligand is often employed to stabilize the transition state and lower the activation energy for C-H cleavage.

Reagents:

-

Substrate: 2-Phenylacetic acid (

equiv) -

Halogen Source: N-Bromosuccinimide (NBS) (

equiv) -

Catalyst:

( -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

-

Additives:

(oxidant/promoter, optional depending on specific catalytic cycle) or alkali additives.

Step-by-Step Protocol

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 2-phenylacetic acid (

), -

Solvation: Add anhydrous DCE (

) under an inert atmosphere ( -

Reaction: Seal the tube and heat to

for 12–24 hours. Monitor via TLC or LC-MS for the consumption of starting material.-

Checkpoint: The formation of the ortho-bromo product is indicated by a shift in HPLC retention time and the appearance of a characteristic 1,2-disubstituted aromatic pattern in NMR.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with dichloromethane (DCM).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexane/EtOAc gradient) to isolate (2-bromophenyl)acetic acid .

-

Target Yield: 75–85%[5]

-

Selectivity: >15:1 (ortho:para)

-

Phase 2: Alpha-Bromination (Hell-Volhard-Zelinsky)

Objective: Introduce the second bromine atom at the

Mechanism & Rationale

The carboxylic acid does not enolize sufficiently for direct reaction with

Reagents:

-

Substrate: (2-Bromophenyl)acetic acid (from Phase 1)

-

Reagent: Bromine (

) ( -

Catalyst:

( -

Solvent: None (Neat) or

(if temperature control is needed)

Step-by-Step Protocol

-

Setup: Place (2-bromophenyl)acetic acid (

) in a dry two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. -

Activation: Add catalytic

( -

Bromination: Heat the mixture to

(oil bath). Add liquid-

Observation: Evolution of HBr gas will occur (trap with

scrubber).

-

-

Completion: Continue heating at

for 2–4 hours until HBr evolution ceases. -

Hydrolysis: Cool the reaction mixture to

. Slowly add water ( -

Isolation: Extract with diethyl ether (

). Dry the organic layer over -

Final Product: Recrystallize from Hexane/Toluene to obtain This compound .

PART 3: MECHANISTIC INSIGHT & VISUALIZATION

The critical success factor is the Palladium Catalytic Cycle in Phase 1. Understanding this pathway ensures troubleshooting capability if yields are low.

Pd(II)-Catalyzed Ortho-Bromination Cycle[1]

-

Coordination: The carboxylate coordinates to Pd(II).

-

C-H Activation: Concerted Metalation-Deprotonation (CMD) forms the five-membered palladacycle.

-

Oxidative Addition/Ligand Exchange: Reaction with NBS introduces the Bromine.

-

Reductive Elimination: Forms the C-Br bond and releases the product.

Figure 2: Catalytic cycle for the ortho-directed bromination of phenylacetic acid.

PART 4: DATA SUMMARY & QC

Key Analytical Parameters

| Parameter | Phase 1 (Ortho-Bromination) | Phase 2 (Alpha-Bromination) |

| Key Reagent | ||

| Limiting Factor | Regioselectivity (Ortho vs Para) | Moisture sensitivity (Acid Bromide) |

| Typical Yield | 75 - 85% | 85 - 95% |

| Appearance | White/Off-white solid | White/Yellowish crystalline solid |

| 1H NMR Diagnostic |

Troubleshooting

-

Low Ortho-Selectivity: Ensure the solvent is anhydrous. Water competes with the carboxylate directing group. Switch to a bulky ligand (e.g., Boc-Val-OH) to increase steric pressure against the para position.

-

Incomplete Alpha-Bromination: Ensure

is fresh. Old

References

-

Glorius, F., et al. (2012).[5] "High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes." Journal of the American Chemical Society, 134(20), 8298–8301.[5] Link

-

Yu, J.-Q., et al. (2008). "Pd-Catalyzed Ortho-Iodination of Phenylacetic Acid Substrates." Journal of the American Chemical Society, 130, 17676.[6] Link

-

OpenStax. (2023). "Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky)." Organic Chemistry. Link

-

Filo. (2025). "Mechanism of Alpha-Bromination of Phenylacetic Acid." Link

-

ChemicalBook. (2016). "Synthesis of 2-Bromo-2-phenylacetic acid (General Procedure)." Link

Sources

- 1. The palladium(ii)-catalyzed regioselective ortho-C–H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. gupea.ub.gu.se [gupea.ub.gu.se]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

"2-Bromo-2-(2-bromophenyl)acetic acid" chemical properties and structure

An In-depth Technical Guide to 2-Bromo-2-(2-bromophenyl)acetic Acid: Synthesis, Properties, and Reactivity

Introduction

This compound is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by the presence of two bromine atoms: one at the alpha (α) position of the acetic acid moiety and another at the ortho (2-) position of the phenyl ring. This unique arrangement of reactive sites—an α-halo acid, a carboxylic acid, and an aryl halide—makes it a potent and versatile building block in modern organic synthesis. For researchers and professionals in drug development and materials science, this compound offers multiple handles for molecular elaboration, enabling the construction of complex and novel chemical entities. This guide provides a comprehensive overview of its chemical properties, a robust synthesis strategy, and an exploration of its key reactivity and applications.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its specific arrangement of atoms and functional groups. The presence of a stereocenter at the α-carbon means the molecule is chiral and can exist as a racemic mixture or as individual enantiomers. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid group significantly influences the molecule's reactivity, particularly the acidity of the carboxyl proton and the electrophilicity of the α-carbon.

Structural and Chemical Data Summary

| Property | Value | Source / Method |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆Br₂O₂ | Calculated |

| Molecular Weight | 293.94 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[1] |

| Melting Point | Estimated: 105-120 °C | Analogy to 2-Bromo-2-(2-chlorophenyl)acetic acid (107-112 °C) and 2-(2-Bromophenyl)acetic acid (104-106 °C)[2][3] |

| Key Functional Groups | Carboxylic Acid, Aryl Bromide, α-Bromo Alkane | N/A |

| Chirality | Chiral at the α-carbon | Structural Analysis |

Synthesis Strategies: A Field-Proven Approach

While this compound is not widely listed as a stock chemical, a reliable synthesis can be devised from commercially available precursors using well-established chemical transformations. The most logical and efficient pathway involves the selective α-bromination of 2-(2-bromophenyl)acetic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction is the authoritative method for the α-bromination of carboxylic acids.[4][5] The reaction proceeds by first converting the carboxylic acid into a more reactive acyl bromide intermediate using phosphorus tribromide (PBr₃).[5] This intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with molecular bromine (Br₂) at the α-position.[6] Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[5]

Experimental Protocol: Synthesis via HVZ Reaction

This protocol describes the α-bromination of 2-(2-bromophenyl)acetic acid.

Materials:

-

2-(2-Bromophenyl)acetic acid (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.5 eq)

-

Molecular Bromine (Br₂, 1.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Deionized Water (H₂O)

Procedure:

-

Acyl Bromide Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 2-(2-bromophenyl)acetic acid (1.0 eq) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.

-

Add phosphorus tribromide (0.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1 hour to ensure complete formation of the acyl bromide.

-

α-Bromination: Cool the reaction mixture back to room temperature. Add molecular bromine (1.1 eq) dropwise. The reddish-brown color of bromine should persist initially.

-

Gently heat the reaction mixture to reflux. The color of the bromine will fade as it is consumed. The reaction can be monitored by TLC or ¹H NMR to observe the disappearance of the starting material.

-

Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add deionized water to the dropping funnel and add it dropwise to the reaction mixture to quench excess reagents and hydrolyze the α-bromo acyl bromide to the desired carboxylic acid product.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate for constructing libraries of complex molecules for screening and lead optimization.

-

Pharmaceutical Synthesis: Phenylacetic acid derivatives are common scaffolds in medicinal chemistry. [1]Analogs of this compound are crucial intermediates in the synthesis of important drugs. For example, 2-bromo-2-(2-chlorophenyl)acetic acid is a precursor in the synthesis of the antiplatelet agent Clopidogrel. [7][8]The ability to sequentially or orthogonally modify the three reactive sites of the title compound allows for the systematic exploration of chemical space to develop novel therapeutic agents.

-

Agrochemicals: The development of new herbicides and pesticides often relies on custom synthesis using versatile building blocks. [1]The phenylacetic acid core can be incorporated into novel active ingredients to fine-tune their efficacy, selectivity, and environmental profile. [1]

-

Heterocyclic Chemistry: α-Halo acids are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are foundational structures in many biologically active molecules. [9]

Conclusion

This compound represents a synthetically powerful and versatile chemical intermediate. Its structure, featuring a chiral center and three distinct and highly reactive functional groups, provides a rich platform for chemical diversification. Through well-established synthetic protocols like the Hell-Volhard-Zelinsky reaction, this compound can be readily prepared, opening avenues for its application in drug discovery, agrochemical development, and materials science. A thorough understanding of its reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

-

Fiveable. (2025, August 15). Synthesis of alpha-halo acids Definition. Retrieved from Fiveable. [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from Wikipedia. [Link]

-

Dakota Chemicals. (2026, January 30). 2-(4-Bromophenyl)acetic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from Dakota Chemicals. [Link]

-

Chemsrc. (2025, August 25). 2-Bromophenylacetic acid | CAS#:18698-97-0. Retrieved from Chemsrc. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-2-phenylethanol. Retrieved from PrepChem.com. [Link]

-

Hebei Dangtong Biological Technology Co.,LTD. (n.d.). 2-Bromo-2-(2'-chlorophenyl) acetic acid. Retrieved from LookChem. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2-BROMOPHENYL)ACETIC ACID | CAS 18698-97-0. Retrieved from Matrix Fine Chemicals. [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid. Retrieved from LookChem. [Link]

-

JoVE. (2025, May 22). Video: α-Halogenation of Carboxylic Acid Derivatives: Overview. Retrieved from JoVE. [Link]

- Moinet, G., & Badorc, A. (1991). U.S. Patent No. 5,036,156. Washington, DC: U.S.

-

ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Retrieved from ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromophenylacetic acid | CAS#:18698-97-0 | Chemsrc [chemsrc.com]

- 3. 2-Bromophenylacetic acid | 18698-97-0 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Video: α-Halogenation of Carboxylic Acid Derivatives: Overview [jove.com]

- 7. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [chemicalbook.com]

- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Navigating the Landscape of Brominated Phenylacetic Acids: A Technical Guide

A Note on the Target Compound "2-Bromo-2-(2-bromophenyl)acetic acid"

Initial searches for a compound with the precise nomenclature "this compound" did not yield a specific, publicly cataloged CAS number or extensive experimental data. This suggests that this particular dibrominated derivative may be a novel or less-characterized molecule. The molecular formula for such a compound would be C8H6Br2O2, with a theoretical molecular weight of approximately 293.94 g/mol . Researchers interested in this specific structure may need to pursue custom synthesis routes.

This guide will now focus on a closely related and well-documented analogue, 2-(2-Bromophenyl)acetic acid , which is a valuable starting material and building block in medicinal chemistry and organic synthesis. The insights and protocols discussed for this compound can serve as a foundational reference for professionals working with brominated phenylacetic acid derivatives.

An In-Depth Technical Guide to 2-(2-Bromophenyl)acetic Acid

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering field-proven insights to support its effective use in a laboratory setting.

Physicochemical Properties and Identifiers

2-(2-Bromophenyl)acetic acid is a solid, typically appearing as a white to pale cream crystalline powder. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 18698-97-0 | [1] |

| Molecular Formula | C8H7BrO2 | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Synonyms | 2-Bromobenzeneacetic acid, o-Bromophenylacetic acid | |

| Form | Solid |

Synthesis and Mechanistic Considerations

The synthesis of 2-(2-Bromophenyl)acetic acid is not detailed in the provided search results. However, for the related compound, α-bromophenylacetic acid, a common laboratory-scale synthesis involves the bromination of phenylacetic acid. This reaction typically utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, followed by heating to reflux.

A plausible synthetic route for 2-(2-Bromophenyl)acetic acid could involve the conversion of 2-bromotoluene to 2-bromobenzyl bromide, followed by cyanation and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol: A Conceptual Synthesis Workflow

While a specific protocol for 2-(2-Bromophenyl)acetic acid was not found, a generalized workflow for the synthesis of a related compound, α-bromophenylacetic acid from phenylacetic acid, is described as follows:

-

Reaction Setup : To a dry, two-necked flask equipped with a condenser, add phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.

-

Initiation : With stirring, add a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction : Heat the mixture to reflux (approximately 77°C) for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the starting material.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a non-polar solvent like hexane to precipitate succinimide, which is then removed by filtration.

-

Purification : The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the final product.

Conceptual Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of α-bromophenylacetic acid.

Applications in Research and Drug Development

2-(2-Bromophenyl)acetic acid serves as a versatile intermediate in organic synthesis. Its utility is demonstrated in the preparation of various heterocyclic compounds and as a starting reagent in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di- and tri-substituted 2-oxopiperazines on a solid support. The presence of the bromine atom and the carboxylic acid group allows for a wide range of chemical transformations, making it a valuable building block for creating libraries of compounds for drug discovery screening.

Signaling Pathways and Logical Relationships in Drug Discovery

The utility of building blocks like 2-(2-Bromophenyl)acetic acid in drug discovery often lies in their ability to be incorporated into molecules that target specific biological pathways. For example, derivatives of this compound could be synthesized to act as antagonists for receptors such as the AMPA receptor, which is implicated in various neurological disorders.

Drug Discovery Logic Diagram

Caption: Role of 2-(2-Bromophenyl)acetic acid in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(2-Bromophenyl)acetic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety measures include:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

2-(2-Bromophenyl)acetic acid is a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for researchers and drug development professionals. While the specifically requested "this compound" remains an elusive target in public databases, the foundational knowledge of related, well-characterized compounds like the one detailed in this guide provides a strong starting point for further investigation and synthesis efforts.

References

Sources

"2-Bromo-2-(2-bromophenyl)acetic acid" derivatives and analogues

A Divergent Scaffold for Fused Heterocycle & Thienopyridine Synthesis[1]

Part 1: Introduction & Structural Significance[2]

2-Bromo-2-(2-bromophenyl)acetic acid represents a highly specialized "linchpin" scaffold in medicinal chemistry.[1] While often overshadowed by its chlorinated analogue (a key intermediate in Clopidogrel synthesis), the dibromo-variant offers distinct reactivity profiles that make it superior for early-stage discovery chemistry and the synthesis of complex fused heterocycles.[1]

The molecule features two distinct electrophilic sites:[2]

-

-Bromine: A highly reactive center susceptible to

- -Aryl Bromine: A stable handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or metal-halogen exchange (Lithiation).[1][2]

Strategic Utility: Unlike simple phenylacetic acids, the ortho-positioning of the second bromine atom pre-organizes the molecule for intramolecular cyclization , making it a premier building block for oxindoles , benzofurans , and thienopyridines .[2]

Part 2: Synthetic Routes to the Core Scaffold[2]

The synthesis of this compound is most efficiently achieved via radical halogenation of the commercially available 2-bromophenylacetic acid.[1] While the Hell-Volhard-Zelinsky (HVZ) reaction is a textbook method, it often requires harsh conditions (

Protocol: Radical Bromination (Wohl-Ziegler Conditions)[1][2]

Reagents:

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[1][2]

-

Solvent:

(Traditional) or Trifluoromethylbenzene (Green alternative)[1][2]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid in the solvent (

concentration). -

Addition: Add NBS and the radical initiator (AIBN) in one portion.

-

Activation: Heat the mixture to reflux (

). Expert Tip: Irradiate the flask with a 500W tungsten lamp to accelerate radical initiation if the reaction lags.[2] -

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot will disappear, replaced by a less polar product spot.[2]

-

Workup: Cool to

to precipitate succinimide by-product. Filter through a celite pad.[2] -

Purification: Concentrate the filtrate. Recrystallize from Cyclohexane/DCM to yield the target as an off-white solid.

Workflow Visualization

Caption: Radical bromination pathway via Wohl-Ziegler reaction.

Part 3: Reactivity Profile & Derivative Synthesis[2]

The power of this scaffold lies in its ability to diverge into different drug classes based on the order of operations.[2]

A. The Thienopyridine Pathway (Clopidogrel Analogues)

This pathway mimics the synthesis of Clopidogrel but utilizes the higher reactivity of the bromo-analogue to improve yields during the critical alkylation step.[2]

-

Esterification: Convert the acid to a methyl ester (MeOH/HCl).

-

Displacement: React the

B. The Oxindole Pathway (Intramolecular Cyclization)

This is the most high-value application for discovery chemistry.[2]

-

Amidation: React the acid chloride of the scaffold with a primary amine (

) to form the -

Pd-Catalyzed Cyclization: Under Buchwald-Hartwig conditions, the amide nitrogen displaces the ortho-aryl bromide.[1]

Comparative Data: Leaving Group Efficiency

| Parameter | Impact on Process | ||

| Bond Dissociation Energy | ~80 kcal/mol | ~68 kcal/mol | Bromo is cleaved more easily.[1] |

| 1 (Reference) | ~80–100 | Bromo allows milder conditions.[2] | |

| Racemization Risk | High (requires heat) | Low (RT reaction) | Critical for chiral drugs.[2] |

| Stability | High | Moderate (Light sensitive) | Bromo requires dark storage.[2] |

Part 4: Divergent Synthesis Map

The following diagram illustrates how the core scaffold serves as a branch point for three distinct classes of bioactive molecules.

Caption: Divergent synthesis map showing access to Antiplatelets, Kinase Inhibitors, and Spiro-scaffolds.[1][2]

Part 5: References & Authoritative Grounding[1][2]

-

Synthesis of

-Bromoarylacetic Acids: -

Clopidogrel Intermediate Chemistry (Analogue Comparison):

-

Oxindole Synthesis via Pd-Catalysis:

-

Crystallographic Data:

Sources

- 1. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]

- 2. 2-(2-Bromophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 5. Give the major product of the following reaction: 1) Br2, PBr3 2) H.. [askfilo.com]

- 6. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 7. Oxindole synthesis [organic-chemistry.org]

Comprehensive Safety, Handling, and Mechanistic Guide for 2-Bromo-2-(2-bromophenyl)acetic acid

Executive Summary

As a Senior Application Scientist, I approach highly reactive reagents through the lens of structural causality. 2-Bromo-2-(2-bromophenyl)acetic acid (CAS 134770-08-4) is a bifunctional organobromide that serves as a powerful building block in organic synthesis. However, its utility is inextricably linked to its severe hazard profile. This whitepaper deconstructs the chemical logic behind its toxicity and establishes self-validating laboratory protocols to ensure uncompromising safety during its application in drug development and chemical research.

Structural Causality & Toxicological Mechanisms

To handle a chemical safely, one must understand why it is dangerous. The hazard profile of this compound is governed by three distinct structural features:

-

The Alpha-Bromine (Electrophilic Core): Positioned adjacent to the electron-withdrawing carboxylic acid, the alpha-carbon is highly electron-deficient. This makes it a potent alkylating agent, exceptionally susceptible to nucleophilic substitution (

) reactions. -

The Ortho-Bromo Phenyl Ring (Lipophilicity): The bulky, halogenated aromatic ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to permeate lipid bilayers, making dermal exposure far more dangerous than with simple aliphatic haloacids.

-

The Carboxylic Acid (Corrosivity): Acting as a proton donor, this functional group causes immediate pH-dependent tissue damage upon contact, exacerbating the penetration of the alkylating core[1].

Mechanism of Toxicity

The primary toxicological threat is irreversible biological alkylation. When exposed to human tissue, the electrophilic alpha-carbon rapidly reacts with biological nucleophiles—specifically the sulfhydryl groups of cysteine residues and the primary amines of proteins and DNA bases[2]. This

Fig 1. Mechanistic pathway of electrophilic toxicity and tissue necrosis via SN2 alkylation.

Quantitative Data & Hazard Profile

The following table synthesizes the physical properties and proxy hazard data for this class of alpha-bromo carboxylic acids[3][4].

| Property / Hazard Class | Value / Description |

| Chemical Name | This compound |

| CAS Number | 134770-08-4 |

| Molecular Weight | 293.94 g/mol |

| Chemical Formula | C8H6Br2O2 |

| Primary GHS Hazards | Corrosive (Class 8), Toxic (Class 6.1) |

| GHS Hazard Statements | H314 (Severe skin burns), H317 (Sensitization), H331 (Toxic if inhaled) |

| Mechanism of Action | Electrophilic Alkylation / Protein Adduct Formation |

Self-Validating Laboratory Safety Protocols

Standard safety checklists are insufficient for potent alkylating agents. Protocols must be designed as self-validating systems —where the chemistry itself confirms the safety of the environment.

Engineering Controls and PPE Causality

-

Glove Selection: Standard nitrile gloves are dangerously inadequate; lipophilic organobromides rapidly permeate them. Butyl rubber gloves (0.3 mm+) are mandatory because their dense, impermeable polymer structure provides a significantly longer breakthrough time against halogenated aromatics.

-

Ventilation: All handling must occur within a ducted fume hood (minimum 100 fpm face velocity). The compound can generate highly toxic, corrosive aerosols that must be actively captured[1].

Self-Validating Spill Quenching Workflow

If a spill occurs, physical wiping is a secondary step. The primary step is chemical neutralization. We utilize a 10% w/v Aqueous Sodium Thiosulfate (

Fig 2. Self-validating spill response workflow utilizing soft nucleophile quenching.

Experimental Workflow: Safe Alpha-Amination

When utilizing this compound to synthesize alpha-amino acid derivatives, the workflow must guarantee zero exposure to unreacted electrophiles.

Objective: Convert the hazardous alkylating agent into a benign product via nucleophilic substitution, utilizing built-in analytical validation.

Step-by-Step Methodology:

-

Inert Preparation: Suspend 1.0 equivalent of this compound in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Causality: THF acts as a polar aprotic solvent that accelerates the desired

reaction without solvolyzing the alpha-bromine, while nitrogen prevents oxidative degradation.

-

-

Controlled Nucleophile Addition: Cool the flask to 0°C. Add 2.5 equivalents of the target secondary amine dropwise over 30 minutes.

-

Causality: The substitution is highly exothermic. Dropwise addition at 0°C manages thermal runaway and suppresses unwanted elimination (E2) side reactions.

-

-

Self-Validating Reaction Monitoring: After 2 hours of stirring at room temperature, sample the reaction and perform Thin Layer Chromatography (TLC) using a UV lamp and

stain.-

Validation Check:Do not proceed to workup until the TLC spot corresponding to the starting alpha-bromo acid is completely absent. This analytical check validates that the toxic alkylating agent has been 100% consumed.

-

-

In-Situ Quenching: Prior to opening the flask to the ambient atmosphere, inject 10 mL of 10% aqueous sodium thiosulfate into the reaction mixture and stir for 15 minutes.

-

Causality: This neutralizes any trace, unreacted alpha-bromo acid that may have evaded TLC detection, ensuring the subsequent extraction steps are entirely free of alkylating hazards.

-

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The neutralized Bunte salts and water-soluble byproducts will remain safely partitioned in the aqueous layer, which can then be segregated for standard halogenated aqueous waste disposal.

References

-

Bromoacetic Acid | C2H3BrO2 | CID 6227 . PubChem, National Institutes of Health. Available at:[Link]

-

Optimized Synthesis of AMPA Receptor Antagonist ZK 187638 . ResearchGate. Available at: [Link]

-

7230 Bromoacetic Acid MSDS . Zoro / TCI Chemicals. Available at:[Link]

Sources

- 1. zoro.com [zoro.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 79-08-3 CAS MSDS (Bromoacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BROMOACETIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Preparation of di- and tri-substituted 2-oxopiperazines with "2-Bromo-2-(2-bromophenyl)acetic acid"

This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of privileged heterocyclic scaffolds. It details the use of 2-Bromo-2-(2-bromophenyl)acetic acid as a bifunctional building block for accessing diverse 3-aryl-2-oxopiperazines.

Reagent Focus: this compound (CAS: Not broadly indexed; derivative of CAS 18698-97-0) Target Scaffold: 3-(2-Bromophenyl)piperazin-2-one derivatives

Executive Summary

The 2-oxopiperazine (piperazin-2-one) ring is a "privileged structure" in drug discovery, serving as a core pharmacophore in peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands.[1] Conventional syntheses often lack regiospecificity or require multistep protection strategies.

This protocol leverages This compound as a high-value linchpin. Its unique structure contains two distinct electrophilic sites:

-

-Bromo Acid: Facilitates sequential amidation and intramolecular nucleophilic substitution (

- -Aryl Bromide: Remains intact during cyclization, serving as a dormant handle for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide provides a validated Solid-Phase Organic Synthesis (SPOS) route for library generation and a Solution-Phase protocol for scale-up.

Mechanistic Design & Reagent Architecture

The efficiency of this protocol relies on the chemoselectivity between the aliphatic

Reagent Structure Analysis

-

Site A (Carboxylic Acid): Activation via DIC/HOBt or HATU for amide bond formation.

-

Site B (Aliphatic

-Br): Highly reactive electrophile for ring closure. -

Site C (Aromatic

-Br): Sterically congested but chemically stable under cyclization conditions; requires Pd(0) for activation.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from resin loading to the final "tri-substituted" library member.

Figure 1: Strategic workflow for solid-phase synthesis. The aromatic bromide serves as the final diversity point.

Protocol A: Solid-Phase Synthesis (Library Scale)

Objective: Synthesis of a library of 1,3,4-trisubstituted 2-oxopiperazines. Resin Choice: 2-Chlorotrityl chloride resin (for C-terminal acid/alcohol) or Rink Amide MBHA (for C-terminal amides).

Materials

-

Reagent: this compound (If unavailable, brominate 2-(2-bromophenyl)acetic acid using NBS/CCl

). -

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Diamine:

-Fmoc-ethylenediamine (or substituted variants). -

Solvents: DMF (anhydrous), DCM, DMSO.[1]

Step-by-Step Procedure

Step 1: Resin Loading & Deprotection

-

Swell Rink Amide resin (1.0 g) in DCM for 30 min.

-

Loading: Couple

-Fmoc-amino acid or linker (if required) using standard HBTU/DIPEA protocols. -

Diamine Attachment: React resin with bromoacetaldehyde dimethyl acetal (reductive amination route) OR couple

-Fmoc-ethylenediamine-succinic acid linker.-

Simplified Route: Use a commercially available diamine-functionalized trityl resin.

-

-

Fmoc Removal: Treat with 20% piperidine in DMF (

min). Wash with DMF (

Step 2: Acylation with Bromo-Acid

Critical Control Point: Do not use basic coupling reagents (like HATU/DIPEA) for long durations to avoid premature displacement of the

-

Dissolve This compound (3.0 equiv) and DIC (3.0 equiv) in DCM/DMF (1:1).

-

Add HOBt (3.0 equiv) and stir for 5 min to activate.

-

Add solution to the resin-bound amine. Shake at room temperature for 2–4 hours.

-

Wash resin with DMF (

) and DCM ( -

QC Check: Kaiser test should be negative (no free amine).

Step 3: Cyclization (Ring Closure)

-

Swell resin in DMSO (polar aprotic solvents favor

). -

Add a solution of DIPEA (10 equiv) or TMG (Tetramethylguanidine, 5 equiv) in DMSO.

-

Shake at room temperature for 12–16 hours.

-

Note: The intramolecular amine attacks the

-carbon, displacing the bromide.

-

-

Wash thoroughly with DMF, MeOH, and DCM.[1]

Step 4: Diversification (Suzuki Coupling)

The

-

Suspend resin in degassed DMF/Water (9:1).

-

Add Aryl Boronic Acid (5.0 equiv), Cs

CO -

Heat at 80°C for 12 hours (or microwave at 100°C for 30 min).

-

Wash resin extensively to remove Palladium black (wash with 0.05 M sodium diethyldithiocarbamate in DMF).

Step 5: Cleavage[1]

-

Treat resin with TFA/TIS/H

O (95:2.5:2.5) for 2 hours. -

Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Solution-Phase Synthesis (Scale-Up)

Objective: Gram-scale preparation of the core scaffold.

-

Amide Coupling:

-

Deprotection:

-

Treat linear amide with TFA/DCM (1:1) for 1 h. Concentrate to dryness.

-

-

Cyclization:

-

Dissolve the TFA salt in EtOAc or MeCN.

-

Add saturated aqueous NaHCO

(biphasic) or excess TEA (homogeneous). -

Stir vigorously for 12 h. The free amine will displace the

-bromide. -

Purification: The product often precipitates or can be recrystallized from EtOH.

-

Analytical Data & Validation

Successful synthesis is validated by the following spectral characteristics:

| Fragment | Signal Type | Expected Shift ( | Diagnostic Feature |

| Piperazine Ring | 3.0 – 4.5 ppm (Multiplets) | Distinct ABX or AA'BB' patterns for the ethylene bridge. | |

| ~5.2 ppm (Singlet/Doublet) | Significant upfield shift from precursor | ||

| Amide Carbon | ~168 ppm | Characteristic lactam carbonyl. | |

| Aryl Bromide | MS (ESI) | M+ / M+2 (1:1 ratio) | Isotopic pattern confirms retention of the aryl bromine (if not coupled). |

Troubleshooting & Optimization

Issue: Hydrolysis of -Bromide

-

Symptom: Formation of

-hydroxy impurity. -

Cause: Wet solvents or excessive hydroxide concentration during cyclization.

-

Solution: Use anhydrous DMSO for the cyclization step. Use non-nucleophilic bases like DIPEA or DBU instead of aqueous carbonate.

Issue: Sluggish Suzuki Coupling

-

Symptom: Recovery of aryl bromide starting material.

-

Cause: Steric hindrance of the

-bromide combined with the adjacent piperazine ring. -

Solution: Switch to high-activity catalysts such as Pd(dtbpf)Cl

or XPhos Pd G2 . Increase temperature to 100°C (microwave).

Issue: Racemization[1]

-

Observation: Loss of chirality if using chiral diamines.

-

Cause: The

-proton is acidic and prone to enolization under basic conditions. -

Mitigation: Minimize base exposure time. Use the weakest base necessary for cyclization (e.g., NaHCO

instead of DBU).

References

-

Solid-Phase Synthesis Context

-

Reagent Chemistry (Alpha-Bromination)

-

Piperazinone Scaffold Synthesis

-

Sigma-Aldrich Product Reference

-

"2-Bromophenylacetic acid (CAS 18698-97-0) application in 2-oxopiperazine synthesis." Sigma-Aldrich Product Specification. Link

- Note: Confirms the industrial relevance of this specific building block for this applic

-

Sources

Application Notes and Protocols for the Investigation of 2-Bromo-2-(2-bromophenyl)acetic acid as a Potential Anti-Inflammatory Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of "2-Bromo-2-(2-bromophenyl)acetic acid" as a novel anti-inflammatory agent. This document outlines a strategic and scientifically rigorous approach to investigating its therapeutic potential, from initial chemical synthesis to preclinical assessment.

Introduction and Rationale

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases.[1][2] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant adverse effects, necessitating the search for new, more selective, and safer therapeutic agents.[1][3][4][5] The 2-arylpropanoic acid scaffold is a well-established pharmacophore present in many commercially successful NSAIDs, such as ibuprofen and naproxen.[6][7][8] The introduction of bromine atoms onto the aromatic ring and the α-carbon of the acetic acid moiety in "this compound" presents a novel chemical entity with the potential for unique pharmacological properties. This guide provides a systematic framework to explore its anti-inflammatory capabilities.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is proposed, drawing from established organic chemistry principles for the synthesis of related α-bromo acids and 2-arylpropanoic acids.[9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-(2-bromophenyl)acetic acid.[12][13][14]

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(2-bromophenyl)acetyl chloride

-

To a solution of 2-(2-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: α-Bromination to yield this compound

-

Dissolve the crude 2-(2-bromophenyl)acetyl chloride (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product is then subjected to hydrolysis by carefully adding water and stirring until the acid is formed.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

| Technique | Purpose |

| ¹H NMR, ¹³C NMR | Structural elucidation and confirmation. |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. |

| FT-IR Spectroscopy | Identification of functional groups. |

| HPLC | Assessment of purity. |

| Melting Point | Physical characterization and purity assessment. |

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of the test compound.

Primary Screening: Cyclooxygenase (COX) Enzyme Inhibition Assays

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[3][4][15][16] Therefore, initial screening should focus on determining the inhibitory activity of the compound against COX-1 and COX-2.

Protocol: COX-1 and COX-2 Inhibition Assay [17][18][19][20]

-

Reagents and Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Assay buffer.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Reference NSAIDs (e.g., ibuprofen, celecoxib).

-

Detection reagents (e.g., for measuring prostaglandin E2 production via ELISA or fluorometric kits).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and reference drugs.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug.

-

Pre-incubate the mixture for a specified time at the optimal temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period.

-

Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

-

| Parameter | Description |

| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1. |

| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2. |

| Selectivity Index (SI) | IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. |

Secondary Screening: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are another class of enzymes involved in the inflammatory cascade.[21][22][23] Assessing the compound's effect on LOX can provide a broader understanding of its anti-inflammatory profile.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay [24]

-

Reagents and Materials:

-

Purified 5-LOX enzyme.

-

Linoleic acid or arachidonic acid (substrate).

-

Assay buffer.

-

Test compound and a reference LOX inhibitor (e.g., zileuton).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare dilutions of the test compound and reference inhibitor.

-

In a cuvette or 96-well plate, mix the assay buffer, enzyme, and test compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of hydroperoxides by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell-Based Assays for Anti-Inflammatory Effects

Cell-based assays provide a more physiologically relevant system to evaluate the compound's activity.[25][26]

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

-

-

Analysis:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

-

Investigation of the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the compound is crucial for its development.

Elucidating the Role of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[27][28][29][30][31][32][33][34][35]

Caption: Key inflammatory signaling pathways: NF-κB and MAPK.

Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

-

Cell Treatment and Lysis:

-

Treat macrophage cells with the test compound and/or LPS as described in the cell-based assay.

-

Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins:

-

Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway).

-

Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (for MAPK pathways).

-

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation (activation) of these proteins.

-

In Vivo Evaluation of Anti-Inflammatory Efficacy

Animal models of inflammation are essential for assessing the in vivo efficacy and safety of a potential drug candidate.[1][2][36][37][38][39][40][41]

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[2]

Protocol: Carrageenan-Induced Paw Edema in Rats or Mice [41]

-

Animals:

-

Use healthy adult rats or mice, acclimatized to the laboratory conditions.

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound orally or intraperitoneally at different doses. Administer a vehicle control and a reference drug (e.g., indomethacin).

-

After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Data Presentation and Analysis

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 0 | |

| Test Compound | Dose 1 | ||

| Test Compound | Dose 2 | ||

| Test Compound | Dose 3 | ||

| Reference Drug |

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of "this compound" as a potential anti-inflammatory agent. A favorable outcome from these studies, demonstrating potent anti-inflammatory activity, a clear mechanism of action, and a good safety profile in preclinical models, would warrant further investigation, including more extensive toxicological studies and pharmacokinetic profiling, to advance this compound towards clinical development.

References

- Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug.

- Adnan, M., et al. (2021). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. International Journal of Molecular Sciences, 22(3), 1154.

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 31491979.

- MSD Manuals. (n.d.). How Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Work.

- Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - NIH, 2778395.

- Kim, D., & Kim, J. (2012). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse, 22(4), 189-194.

- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.

- Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.

- Frontiers. (n.d.). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections.

- Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. JCI, 107(1), 7-11.

- MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

- WebMD. (n.d.). Pain Relief: How NSAIDs Work.

- Pharmaron CRO. (n.d.). Pain, Immunology & Inflammation Models.

- Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-136.

- Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed, 9616124.

- Ministry of Health and Prevention. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.

- Kyriakis, J. M., & Avruch, J. (2012). Mammalian MAPK Signal Transduction Pathways Activated by Stress and Inflammation: A 10-Year Update. American Journal of Physiology, 302(7), C1359-C1377.

- Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH, 28620458.

- Karin, M. (2006). MAPK signaling in inflammation-associated cancer development. PMC - NIH, 16421045.

- Abcam. (n.d.). Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) (AB204698).

- MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation.

- ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.

- Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.

- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.

- MDPI. (2025). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity.

- Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC - NIH, 7443831.

- Ovid. (n.d.). Measurement of cyclooxygenase inhibition using... : Journal of Pharmaceutical and Biomedical Analysis.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric).

- IIVS. (n.d.). Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology.

- Cayman Chemical. (n.d.). COX-1 (human) Inhibitor Screening Assay Kit (Cyclooxygenase 1).

- SlideShare. (n.d.). screening methods for Antinflammatory drugs slide share | PPTX.

- Innoscience - ITPS. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.

- ResearchGate. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs.

- Academia.edu. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.

- Kim, D. H., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed, 22876959.

- Salehi, B., et al. (2021). Lipoxygenase Inhibition by Plant Extracts. PMC - NIH, 7867623.

- Biocompare. (n.d.). Lipoxygenase Assay Kits.

- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.

- de Melo, E. B., et al. (2016). Evaluation of Anti-Inflammatory Effect of Derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone. PubMed, 27017369.

- ChemScene. (n.d.). 18698-97-0 | 2-(2-Bromophenyl)acetic acid.

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99 18698-97-0.

- Kumar, R., et al. (2012). 2-(2-Bromophenyl)acetic acid. PMC, 3393246.

- OpenStax. (2024). 6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs.

- Eco-Vector Journals Portal. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

Sources

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. Table: How Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Work-MSD Manual Consumer Version [msdmanuals.com]

- 5. NSAIDs for pain relief - WebMD [webmd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) New derivatives of aryl-propionic acid. Synthesis and biological evaluation [academia.edu]

- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. 2-溴苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-(2-Bromophenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. caymanchem.com [caymanchem.com]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

- 24. caymanchem.com [caymanchem.com]

- 25. iivs.org [iivs.org]

- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 27. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. synapse.koreamed.org [synapse.koreamed.org]

- 29. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]

- 30. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 31. journals.physiology.org [journals.physiology.org]

- 32. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. creative-diagnostics.com [creative-diagnostics.com]

- 36. wuxibiology.com [wuxibiology.com]

- 37. pharmaron.com [pharmaron.com]

- 38. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 39. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 40. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Versatility of 2-Bromo-2-(2-bromophenyl)acetic Acid in Agrochemical Synthesis

Abstract

Alpha-bromo aryl acetic acids are a pivotal class of intermediates in the synthesis of complex organic molecules, finding extensive use in both the pharmaceutical and agrochemical sectors.[1][2] This guide focuses on a particularly versatile, yet underexplored, building block: 2-Bromo-2-(2-bromophenyl)acetic acid . Its structure, featuring two distinct bromine substituents—one on the aromatic ring and one at the alpha-carbon—presents multiple reactive centers. This dual reactivity allows for sequential, selective functionalization, making it an ideal scaffold for developing novel herbicides, fungicides, and insecticides. This document provides a comprehensive overview of its properties, detailed protocols for its synthesis, and its application in constructing a model agrochemical, underscoring its potential in creating diverse compound libraries for crop protection research.

Introduction: A Multifunctional Synthetic Building Block

The efficacy of modern agrochemicals often hinges on the complexity and specific arrangement of functional groups within the active ingredient. Aryl acetic acid derivatives serve as the backbone for many commercial pesticides.[3] The title compound, this compound, offers three primary points for chemical modification:

-

The α-Bromo Group: An excellent leaving group, highly susceptible to nucleophilic substitution, making it ideal for forming ethers, esters, and carbon-carbon bonds.

-

The Carboxylic Acid Group: Readily converted into esters, amides, or acid chlorides, enabling linkage to other molecular fragments.[2]

-

The Aryl Bromide: A functional handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties to modulate biological activity.[2]

This guide provides researchers with the foundational knowledge and practical methodologies to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties & Safety

Before utilization, a thorough understanding of the compound's properties and safe handling procedures is essential.

Data Summary

| Property | Value | Source |

| CAS Number | N/A (Derivative) | - |

| Parent Compound CAS | 18698-97-0 (for 2-Bromophenylacetic acid) | Sigma-Aldrich |

| Molecular Formula | C₈H₆Br₂O₂ | - |

| Molecular Weight | 293.94 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [2] |

| Purity | ≥98% (Typical for synthetic intermediates) | - |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Acetone) | - |

Safety and Handling

Alpha-bromo carboxylic acids are corrosive and potent alkylating agents. Handle with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Core Application: Synthesis of a Model Phenoxyacetic Herbicide

Phenoxyacetic acids are a well-established class of auxin-mimic herbicides (e.g., 2,4-D, MCPA).[4] We will demonstrate the utility of this compound by synthesizing a model herbicidal compound through a two-step process: α-bromination of the precursor followed by a Williamson ether synthesis with a substituted phenol.

Overall Synthetic Workflow

The workflow involves the initial synthesis of the key intermediate followed by its use in constructing the target agrochemical scaffold.

Caption: Overall workflow for herbicide synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the free-radical bromination at the alpha-position of 2-Bromophenylacetic acid.

Principle: The reaction proceeds via a free-radical mechanism initiated by Azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the bromine source, allowing for selective bromination at the benzylic position, which is activated by the adjacent phenyl ring and carboxyl group.

| Reagents & Materials | Amount | Moles (equiv.) | Supplier |

| 2-Bromophenylacetic acid | 10.75 g | 50.0 mmol (1.0) | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 9.79 g | 55.0 mmol (1.1) | Commercial |

| AIBN | 164 mg | 1.0 mmol (0.02) | Commercial |

| Carbon Tetrachloride (CCl₄) | 100 mL | - | Commercial |

Step-by-Step Procedure:

-

To a dry 250 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Bromophenylacetic acid (10.75 g), N-Bromosuccinimide (9.79 g), and carbon tetrachloride (100 mL).[5]

-

Add AIBN (164 mg) to the suspension.

-

Heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring.

-

Monitor the reaction progress by TLC (thin-layer chromatography) or ¹H NMR. The reaction is typically complete within 2-4 hours when the starting material is fully consumed.[5]

-

Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture through a sintered glass funnel to remove the succinimide.

-

Wash the precipitate with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a white solid.

| Expected Results | |

| Yield: | 85-95% |

| Appearance: | White crystalline solid |

| ¹H NMR (CDCl₃): | δ 7.6-7.2 (m, 4H, Ar-H), 5.4 (s, 1H, α-CH), 11.0 (br s, 1H, COOH) |

Protocol 2: Synthesis of a Model Herbicide Ester

This protocol details the conversion of the intermediate into a phenoxyacetic acid ester, a common structure in herbicides.

Principle: This is a two-step, one-pot process. First, the carboxylic acid is converted to its methyl ester via Fischer esterification to prevent it from interfering with the subsequent nucleophilic substitution. Second, the α-bromide is displaced by the phenoxide of 2,4-dichlorophenol (generated in situ by the base, K₂CO₃) in a classic Sₙ2 reaction.

Caption: Nucleophilic substitution mechanism.

| Reagents & Materials | Amount | Moles (equiv.) | Supplier |

| This compound | 7.35 g | 25.0 mmol (1.0) | From Protocol 1 |

| Methanol (anhydrous) | 75 mL | - | Commercial |

| Sulfuric Acid (conc.) | 0.5 mL | - | Commercial |

| 2,4-Dichlorophenol | 4.48 g | 27.5 mmol (1.1) | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 5.18 g | 37.5 mmol (1.5) | Commercial |

| Acetone (anhydrous) | 100 mL | - | Commercial |

Step-by-Step Procedure:

-

Esterification:

-

Dissolve this compound (7.35 g) in anhydrous methanol (75 mL) in a 250 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux for 4 hours.[1]

-

Cool the mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude Methyl 2-Bromo-2-(2-bromophenyl)acetate. This is used directly in the next step.

-

-

Williamson Ether Synthesis:

-

Transfer the crude ester to a 250 mL round-bottom flask. Add 2,4-dichlorophenol (4.48 g), anhydrous potassium carbonate (5.18 g), and anhydrous acetone (100 mL).

-

Heat the suspension to reflux with vigorous stirring for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

-

| Expected Results | |

| Yield: | 70-85% (over two steps) |

| Appearance: | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃): | δ 7.7-7.0 (m, 7H, Ar-H), 5.8 (s, 1H, α-CH), 3.8 (s, 3H, OCH₃) |

| MS (ESI+): | Calculated m/z for C₁₅H₁₁BrCl₂O₃ [M+H]⁺, found m/z |

Broader Applications & Future Scope

The synthetic utility of this compound extends far beyond phenoxy herbicides. By modifying the reaction partners, a wide array of potential agrochemical scaffolds can be accessed:

-

Fungicides: Amidation of the carboxylic acid with various anilines or heterocyclic amines can produce fungicidal carboxamides.[6][7]

-

Insecticides: Reaction with substituted thioureas or other nitrogen-based nucleophiles could lead to compounds with insecticidal properties.[8] The aryl bromide moiety is particularly valuable for synthesizing complex heterocyclic insecticides via palladium-catalyzed cross-coupling reactions.[9]

-

Combinatorial Libraries: The three distinct reactive sites allow for the rapid generation of a diverse library of compounds. Researchers can vary the nucleophile that displaces the α-bromide, the amine/alcohol used to derivatize the carboxyl group, and the group introduced at the aryl bromide position to perform extensive structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile intermediate for agrochemical research and development. Its trifunctional nature provides a robust platform for synthesizing novel and diverse molecular architectures. The protocols detailed herein offer a reliable pathway for both the synthesis of this key intermediate and its subsequent conversion into a model herbicide, providing a solid foundation for researchers to explore its full potential in the discovery of next-generation crop protection agents.

References

- Process for the preparation of α-bromo-phenylacetic acids.

-

4-Bromophenylacetic acid. Wikipedia. [Link]

-

Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

-

Insecticidal Activity of Aromatic Bromo Compound from Ipomoea Carnea. Der Pharma Chemica. [Link]

-

Synthesis of 2-(Phenylcarbamoyl)phenyl Acetate and Its Antifungal Activity. Asian Journal of Chemistry. [Link]

-

Discovery of the aryl heterocyclic amine insecticides: synthesis, insecticidal activity, field results, mode of action and bioavailability of a leading field candidate. PubMed. [Link]

- Process for the preparation of phenylacetic derivatives of thieno-pyridines.

- Arylacetic acid derivatives and their use as fungicides.

-

Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. ResearchGate. [Link]

- 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof.

-

Synthesis, biological evaluation and molecular docking of novel nereistoxin derivatives containing phosphonates as insecticidal/AChE inhibitory agents. National Center for Biotechnology Information. [Link]

-

Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. ResearchGate. [Link]

- Preparation of 2-bromo-2-cyanoacetamide.

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Resistance-breaking insecticidal activity of new spatial insecticides against Aedes aegypti. USDA ARS. [Link]

-

4-Bromophenylacetic acid. SIELC Technologies. [Link]

-

Classification of herbicides. Compendium of Pesticide Common Names. [Link]

Sources

- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. US20100234651A1 - 2-Bromo-2,2-Dichloroethyl Aromatics and Process for Preparation Thereof - Google Patents [patents.google.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of the aryl heterocyclic amine insecticides: synthesis, insecticidal activity, field results, mode of action and bioavailability of a leading field candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective α-Bromination of 2-Phenylacetic Acid via N-Bromosuccinimide (NBS)

Executive Summary

2-Bromo-2-phenylacetic acid (also known as α-bromophenylacetic acid) is a highly valuable chiral synthon and electrophilic building block utilized extensively in pharmaceutical development and complex organic synthesis[1]. Historically, the synthesis of α-bromo carboxylic acids has relied on the Hell-Volhard-Zelinsky (HVZ) reaction, a harsh protocol requiring hazardous liquid bromine and phosphorus trihalides[1]. However, the unique structural properties of 2-phenylacetic acid permit a significantly milder approach.